molecular formula C8H8F2O B3290579 1,2-Difluoro-3-(methoxymethyl)benzene CAS No. 865664-08-0

1,2-Difluoro-3-(methoxymethyl)benzene

Cat. No. B3290579
CAS RN: 865664-08-0
M. Wt: 158.14 g/mol
InChI Key: ILBPSZFHHSOZTN-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-(methoxymethyl)benzene is a chemical compound with the molecular formula C8H8F2O and a molecular weight of 158.15 . It is also known by its IUPAC name 1,2-difluoro-3-(methoxymethyl)benzene . The compound is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1,2-Difluoro-3-(methoxymethyl)benzene is 1S/C8H8F2O/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4H,5H2,1H3 . This indicates the presence of 8 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

1,2-Difluoro-3-(methoxymethyl)benzene is a liquid at room temperature . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and density were not available in the search results.

Scientific Research Applications

Supramolecular Chemistry and Polymer Processing

Compounds like benzene-1,3,5-tricarboxamides, related to the benzene structure in "1,2-Difluoro-3-(methoxymethyl)benzene," have found significant applications in supramolecular chemistry and polymer processing. These compounds facilitate the self-assembly of nanometer-sized structures stabilized by hydrogen bonding, driving advancements in nanotechnology and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Lignin Model Compound Studies

Research on lignin model compounds, including those resembling parts of "1,2-Difluoro-3-(methoxymethyl)benzene," has illuminated the mechanisms of bond cleavage during lignin acidolysis, providing insights into the degradation of complex organic polymers. This knowledge is crucial for the development of sustainable biomass utilization methods (Yokoyama, 2015).

Atmospheric Reactivity and Environmental Impact

The atmospheric reactivity of methoxyphenols, compounds structurally related to "1,2-Difluoro-3-(methoxymethyl)benzene," has been studied for their role as biomass burning tracers and their potential in forming secondary organic aerosols. This research is essential for understanding the environmental impact of organic compounds released during biomass burning (Liu, Chen, & Chen, 2022).

Ionic Liquids and Phase Behavior Studies

Studies on the phase behavior of ionic liquids with various solutes, including aromatic compounds, provide a foundation for understanding the solubility and interaction characteristics of complex molecules, potentially including "1,2-Difluoro-3-(methoxymethyl)benzene." These insights have implications for their use in separation processes and material science applications (Visak et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing the mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1,2-difluoro-3-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBPSZFHHSOZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286794
Record name 1,2-Difluoro-3-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Difluoro-3-(methoxymethyl)benzene

CAS RN

865664-08-0
Record name 1,2-Difluoro-3-(methoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865664-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Difluoro-3-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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